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Introduction
Sordarin and its derivatives are a class of antifungal agents that exhibit a unique mechanism

of action, selectively inhibiting protein synthesis in fungi.[1] Unlike many antifungals that target

the cell membrane, sordarins act on the elongation phase of translation by stabilizing the

complex formed between the ribosome and eukaryotic Elongation Factor 2 (eEF2).[1][2] This

action effectively stalls the translocation step, thereby halting polypeptide chain elongation.[1]

The high specificity of sordarins for the fungal translation machinery makes them promising

candidates for the development of novel antifungal therapies.[1]

This application note provides a detailed protocol for a direct ribosome binding assay using a

radiolabeled sordarin derivative to characterize the interaction between sordarin and its

target, the fungal eEF2-ribosome complex. This assay is crucial for determining binding affinity

(Kd), and for screening new sordarin analogs in drug discovery programs.

Principle of the Assay
The sordarin ribosome binding assay is based on the principle of radioligand binding. A

radiolabeled sordarin derivative (e.g., [³H]sordarin) is incubated with purified fungal ribosomes

and elongation factor 2 (eEF2). Sordarin binds to eEF2, and this binding is stabilized by the

ribosome, forming a stable ternary complex.[3][4]
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The assay allows for the quantification of this binding interaction. By incubating a fixed amount

of ribosomes and eEF2 with increasing concentrations of the radiolabeled sordarin, one can

determine the binding affinity (Kd) and the maximum number of binding sites (Bmax). In a

competition assay format, a fixed concentration of radiolabeled sordarin is co-incubated with

varying concentrations of a non-labeled test compound to determine its inhibitory constant (Ki).

Two common methods for separating the bound radioligand-ribosome complex from the free

radioligand are the filter binding assay and the scintillation proximity assay (SPA). This note will

detail the filter binding assay protocol. In this method, the reaction mixture is passed through a

nitrocellulose filter, which retains the large ribosome-ligand complexes, while the small,

unbound radioligand passes through.[5][6] The amount of radioactivity retained on the filter is

then quantified using a scintillation counter, which is proportional to the amount of bound

ligand.[5]
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Caption: Mechanism of Sordarin's inhibition of protein synthesis.
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Caption: Experimental workflow for the Sordarin ribosome binding assay.
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Materials and Reagents
Radiolabeled Sordarin: e.g., [³H]Sordarin (Specific activity >20 Ci/mmol).

Non-radiolabeled Sordarin: For competition assays and determination of non-specific

binding.

Purified Fungal Ribosomes (80S): Isolated from a sordarin-sensitive fungal strain (e.g.,

Candida albicans).

Purified Fungal Elongation Factor 2 (eEF2): From the same fungal strain.

Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 10 mM Mg(OAc)₂, 2 mM DTT.

Wash Buffer: Ice-cold Binding Buffer.

Nitrocellulose Filters: 0.45 µm pore size.

Glass Fiber Filters: To support the nitrocellulose filters.

Vacuum Filtration Manifold.

Scintillation Vials.

Scintillation Cocktail.

Scintillation Counter.

Experimental Protocols
Protocol 1: Saturation Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the

maximum number of binding sites (Bmax) of [³H]Sordarin.

Preparation:

Prepare serial dilutions of [³H]Sordarin in Binding Buffer. A typical concentration range

would be 0.1 to 5 times the expected Kd.
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Prepare a solution of fungal ribosomes (e.g., 50 nM) and eEF2 (e.g., 100 nM) in Binding

Buffer.

For determining non-specific binding, prepare identical tubes containing a high

concentration of non-radiolabeled sordarin (e.g., 1000-fold excess over the highest

[³H]Sordarin concentration).

Pre-soak nitrocellulose filters in ice-cold Wash Buffer for at least 30 minutes before use.

Binding Reaction:

Set up assay tubes in triplicate for total binding and non-specific binding.

To each tube, add 50 µL of the ribosome/eEF2 mixture.

Add 25 µL of the corresponding [³H]Sordarin dilution.

For non-specific binding tubes, add 25 µL of the high concentration non-radiolabeled

sordarin. For total binding, add 25 µL of Binding Buffer.

Incubate the reaction mixtures at 30°C for 60 minutes to allow binding to reach

equilibrium.

Filtration and Washing:

Assemble the vacuum filtration manifold with a glass fiber filter supporting a nitrocellulose

filter for each reaction.

Terminate the binding reaction by adding 1 mL of ice-cold Wash Buffer to each tube and

immediately filtering the contents under vacuum.

Wash the filters twice with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

Quantification:

Carefully remove the nitrocellulose filters and place them in scintillation vials.

Add 5 mL of scintillation cocktail to each vial.
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Allow the vials to sit for at least 4 hours in the dark before counting.

Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding

for each concentration of [³H]Sordarin.

Plot the specific binding as a function of the [³H]Sordarin concentration.

Analyze the data using a non-linear regression analysis program (e.g., Prism) to

determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of non-radiolabeled test compounds.

Preparation:

Prepare serial dilutions of the non-radiolabeled test compound in Binding Buffer.

Prepare a working solution of [³H]Sordarin in Binding Buffer at a concentration close to its

Kd value.

Prepare a solution of fungal ribosomes and eEF2 as in the saturation assay.

Binding Reaction:

Set up assay tubes in triplicate.

To each tube, add 50 µL of the ribosome/eEF2 mixture.

Add 25 µL of the test compound dilution (or buffer for total binding control).

Initiate the binding reaction by adding 25 µL of the [³H]Sordarin working solution.

Incubate at 30°C for 60 minutes.
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Filtration, Washing, and Quantification:

Follow steps 3 and 4 from the Saturation Binding Assay protocol.

Data Analysis:

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Use non-linear regression to fit the data to a sigmoidal dose-response curve and

determine the IC50 value (the concentration of test compound that inhibits 50% of the

specific binding of [³H]Sordarin).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of [³H]Sordarin used and Kd is its dissociation constant determined

from the saturation binding assay.

Data Presentation
The following tables summarize representative data for sordarin and its derivatives. Table 1

presents IC50 values from in vitro protein synthesis inhibition assays, which is a functional

measure of potency. Table 2 provides a template for presenting data from a direct radioligand

binding assay.

Table 1: In Vitro Protein Synthesis Inhibition by Sordarin Derivatives
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Compound
Fungal
Species

Assay Type IC50 (µg/mL) Reference

Sordarin Candida albicans
Cell-free

translation
0.01 - 0.1 [7]

GR135402 Candida albicans
Cell-free

translation
<0.008 [7]

Sordarin Candida glabrata
Cell-free

translation
0.01 - 0.1 [7]

GR135402 Candida glabrata
Cell-free

translation
<0.008 [7]

Sordarin
Cryptococcus

neoformans

Cell-free

translation
0.01 - 0.1 [7]

GR135402
Cryptococcus

neoformans

Cell-free

translation
0.01 - 0.1 [7]

Sordarin Candida krusei
Cell-free

translation
>12.5 [7]

GR135402 Candida krusei
Cell-free

translation
>12.5 [7]

Table 2: Illustrative Data from a [³H]Sordarin Radioligand Binding Assay
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Parameter Value Units Description

Kd [Hypothetical Value] nM

Equilibrium

dissociation constant

of [³H]Sordarin.

Bmax [Hypothetical Value] fmol/mg protein
Maximum number of

binding sites.

Ki (Sordarin) [Hypothetical Value] nM
Inhibitory constant of

unlabeled Sordarin.

Ki (Compound X) [Hypothetical Value] nM
Inhibitory constant of

a test compound.

Note: The values in Table 2 are for illustrative purposes to show how data from a direct binding

assay would be presented.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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